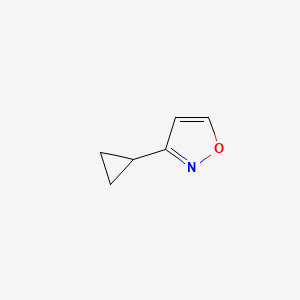
1-Ethyl-2,5-dimethylpiperazine
Descripción general
Descripción
The compound "1-Ethyl-2,5-dimethylpiperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse range of biological activities and applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a novel organic-inorganic hybrid compound related to this compound, trans-2,5-dimethylpiperazine-1,4-diium pentachlorobismuthate(III), was achieved through a process that was confirmed by single crystal X-ray diffraction studies . Similarly, the total synthesis of complex dimeric epipolythiodiketopiperazine (ETP) alkaloids, which are related to the piperazine family, has been pursued, highlighting the intricate nature of synthesizing such compounds .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often elucidated using techniques such as X-ray diffraction, FTIR, Raman, and NMR spectroscopy. For example, the crystal structure of a 1:1 complex of 1,4-dimethylpiperazine di-betaine with l-tartaric acid revealed that the piperazine ring adopts a chair conformation with methyl groups in axial positions . This conformation is consistent across various piperazine derivatives, as seen in the structure of a complex with p-hydroxybenzoic acid .
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions. The photochemical dimerization of 1-methyl-5,6-diphenylpyrazin-2-one, a compound structurally related to piperazine, demonstrates the reactivity of such compounds in the solid state, which is highly dependent on the packing of the molecules in the crystal lattice .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The crystal packing, hydrogen bonding interactions, and conformation of the piperazine ring play significant roles in determining these properties. For instance, the antioxidant activity of the synthesized trans-2,5-dimethylpiperazine-1,4-diium pentachlorobismuthate(III) was evaluated using various methods, indicating significant antioxidant activities . The vibrational spectrum and NMR components also provide insights into the properties of these compounds .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
X-Ray Crystallography : The crystal and molecular structure of trans-2,5-dimethylpiperazine, a derivative, has been studied using X-ray methods, revealing a chair form of the piperazine ring and the presence of N–H···N hydrogen bonds forming infinite ribbons (Okamoto et al., 1982).
Molecular and Crystal Structure Studies : Another study explored the molecular and crystal structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, providing insights into its flattened-chair conformation and the structure of its ring in poly(trans-2,5-dimethyl-1,4-piperazinediylfumaroyl) (Bassi & Scordamaglia, 1977).
Applications in Drug Development
Development of CCR1 Antagonists : Research has shown that 1-acyl-4-benzyl-2,5-dimethylpiperazine derivatives can be effective CCR1 antagonists, useful in treating inflammatory diseases. These compounds demonstrate good receptor affinity and pharmacokinetic properties (Norman, 2006).
Synthesis of Delta-Opioid Receptor Ligands : The enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate for delta-opioid receptor ligands, highlights its importance in developing specific pharmaceutical compounds (Janetka et al., 2003).
Polymer Science and Material Applications
Medical Implant Applications : Piperazine copolymers, including those using trans-2,5-dimethylpiperazine, have been investigated for medical implants, particularly as potential materials for cornea replacement. Their thermal stability and resistance to UV radiation make them suitable for such applications (Bruck, 1969).
Catalyst in Polyurethane Foam Production : 1,4-dimethylpiperazine has been evaluated as a substitute catalyst in polyurethane foam production, showing good delayed action catalytic properties, beneficial for in-mold flowability and slow cure times (Samarappuli & Liyanage, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
1-ethyl-2,5-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-4-10-6-7(2)9-5-8(10)3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTATFFRXJXEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NCC1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599065 | |
| Record name | 1-Ethyl-2,5-dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143526-63-0 | |
| Record name | 1-Ethyl-2,5-dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine](/img/structure/B1320079.png)


![7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320087.png)




